molecular formula C16H10Cl2F4N2O4 B4554021 2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

Cat. No.: B4554021
M. Wt: 441.2 g/mol
InChI Key: JBLWDNBOSMDGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is a useful research compound. Its molecular formula is C16H10Cl2F4N2O4 and its molecular weight is 441.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.9953748 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mosquito Development Inhibition

Substituted benzamides, similar in structure to the compound , have been identified as highly effective inhibitors of mosquito development. These compounds offer potential for controlling larval populations of certain mosquito species at very low application rates. This suggests a potential application in vector control strategies to reduce the spread of mosquito-borne diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).

Antimicrobial Activity

The synthesis and evaluation of benzamide derivatives have shown significant antimicrobial and antifungal activities. These findings highlight the potential use of such compounds in developing new antimicrobial agents. The activities of these compounds against bacteria and fungi suggest they could serve as leads for the development of novel treatments for infections (Ighilahriz-Boubchir et al., 2017), (Limban, Marutescu, & Chifiriuc, 2011).

Organic Synthesis Methodologies

Research has also focused on the development of new synthetic methodologies using benzamide derivatives. These studies provide valuable insights into novel catalytic processes, green chemistry applications, and the synthesis of heterocyclic compounds. Such research underlines the importance of benzamide derivatives in advancing organic synthesis techniques and developing environmentally benign catalysts (Yao & Huang, 2010), (Davies et al., 2000).

Photophysical and Electrochemical Properties

Studies have also explored the photophysical and electrochemical properties of benzamide derivatives. This research is crucial for the development of materials with specific optical and electronic characteristics, potentially useful in sensors, organic electronics, and fluorescence-based applications (Pistner et al., 2013).

Environmental and Health Implications

While some research focuses on the beneficial applications of benzamide derivatives, others highlight the importance of understanding their environmental and health implications. Studies on the impurities in agrochemical formulations and their potential hazards emphasize the need for careful consideration of the environmental and health impacts of chemical compounds (Masunaga, Takasuga, & Nakanishi, 2001).

Properties

IUPAC Name

2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2F4N2O4/c17-8-1-2-13(18)12(3-8)14(25)23-9-4-10(24(26)27)6-11(5-9)28-7-16(21,22)15(19)20/h1-6,15H,7H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLWDNBOSMDGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)OCC(C(F)F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.